![molecular formula C20H22N2O4 B2527129 (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone CAS No. 1421445-47-7](/img/structure/B2527129.png)
(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of related compounds involves substitution reactions and click chemistry approaches. For instance, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime is achieved through a substitution reaction using 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and 2,5-Dichloro-benzenesulfonylchloride . Similarly, the compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone is synthesized using a click chemistry approach starting from 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using single crystal X-ray diffraction studies. The piperidine rings in these compounds typically adopt a chair conformation, and the geometry around sulfur atoms is distorted tetrahedral . These structural features are likely to be relevant to the compound of interest, given the presence of a piperidine ring in its structure.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include thermal stability, as evidenced by thermogravimetric analysis (TGA), which shows that the structures are stable over a range of temperatures . The electronic properties, such as the HOMO-LUMO energy gap, are evaluated using density functional theory calculations, which can provide insights into the reactivity and stability of the compounds . The intermolecular interactions within the crystal structures are analyzed using Hirshfeld surface analysis, revealing the presence of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds similar to the one mentioned, particularly derivatives involving pyridine and piperidinyl groups, have been synthesized and evaluated for their antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives, demonstrating variable and modest antimicrobial activities against bacteria and fungi. These derivatives include amide compounds that were prepared through the condensation of acid chlorides with piperazine derivatives, showcasing the versatility of pyridine and piperidinyl scaffolds in medicinal chemistry (Patel, Agravat, & Shaikh, 2011).
Structural Exploration and Activity Analysis
Another study by Prasad et al. (2018) focused on the synthesis of a novel bioactive heterocycle, exploring its structure through X-ray diffraction studies and evaluating its antiproliferative activity. This research exemplifies the process of designing and analyzing new compounds with potential therapeutic applications, particularly those involving piperidinyl moieties (Prasad et al., 2018).
Molecular Interaction Studies
Shim et al. (2002) conducted a detailed study on the molecular interaction of a cannabinoid receptor antagonist, highlighting the importance of structural analysis and molecular modeling in understanding receptor-ligand interactions. Although not directly related to the queried compound, this study illustrates the critical role of conformational and molecular orbital methods in drug design, which could be applicable to the study of similar compounds (Shim et al., 2002).
Antioxidant and Antimicrobial Activities
Research on the synthesis of new derivatives incorporating pyrazole and benzothiazole moieties has shown significant antioxidant and antimicrobial activities. Bassyouni et al. (2012) synthesized a series of compounds evaluated for these activities, underscoring the potential of such molecules in developing new antimicrobial and antioxidant agents. These studies demonstrate the broad scope of research applications for compounds with complex structures, including potential therapeutic benefits (Bassyouni et al., 2012).
properties
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-19(26-18-7-3-2-6-17(18)24-14)20(23)22-11-8-15(9-12-22)25-16-5-4-10-21-13-16/h2-7,10,13-15,19H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFMCXBAGWWDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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